Meso-zeaxanthin is one of three major carotenoids, alongside lutein and zeaxanthin, found in the macula, the central region of the retina responsible for sharp central vision. Research suggests that meso-zeaxanthin plays a crucial role in protecting the macula from oxidative stress and blue light damage, both of which contribute to the development of age-related macular degeneration (AMD) [].
Studies have shown that meso-zeaxanthin supplementation can effectively increase macular pigment density (MPD), a measure of the concentration of protective pigments in the macula []. Higher MPD is associated with a reduced risk of AMD progression, particularly the neovascular form characterized by abnormal blood vessel growth [].
While meso-zeaxanthin is naturally present in some foods like marigold flowers and certain egg yolks, its dietary sources are limited compared to lutein and zeaxanthin. Additionally, research suggests that meso-zeaxanthin has lower bioavailability, meaning it is less readily absorbed by the body compared to other carotenoids []. This has led researchers to explore different formulations and delivery methods to enhance its absorption and potential health benefits.
Meso-zeaxanthin is a carotenoid, specifically a xanthophyll, that plays a significant role in eye health, particularly in the macula of the retina. It is chemically classified as (3R,3'S)-β,β-carotene-3,3'-diol, distinguishing it from other carotenoids such as lutein and zeaxanthin. Meso-zeaxanthin is known for its unique stereochemical configuration, which contributes to its distinct biological functions and antioxidant properties. Unlike lutein and zeaxanthin, which are commonly found in dietary sources like green leafy vegetables, meso-zeaxanthin is relatively rare in food but can be synthesized from lutein in the human body.
Meso-zeaxanthin accumulates in the macula, a central region of the eye responsible for sharp vision []. It's believed to act as an antioxidant, protecting retinal cells from damage caused by free radicals []. Additionally, meso-zeaxanthin might filter blue light, potentially reducing its harmful effects on the eye [].
Some studies suggest meso-zeaxanthin, along with other macular pigments, might play a role in protecting against age-related macular degeneration (AMD), a leading cause of vision loss [].
Meso-zeaxanthin exhibits several beneficial biological activities. It is known for its antioxidant properties, effectively scavenging free radicals such as superoxide and hydroxyl radicals. Studies have shown that meso-zeaxanthin can enhance the levels of antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase . Furthermore, it plays a protective role against oxidative stress in retinal cells and may help reduce the risk of age-related macular degeneration by increasing macular pigment density .
The synthesis of meso-zeaxanthin can occur through both chemical and biological pathways:
Meso-zeaxanthin has several applications, particularly in the field of nutrition and eye health:
Research indicates that meso-zeaxanthin interacts with various biological systems:
Meso-zeaxanthin shares similarities with other carotenoids but possesses unique features that set it apart. Below is a comparison with related compounds:
Compound | Chemical Structure | Key Features |
---|---|---|
Lutein | (3R,3'R,6'R)-β,ε-carotene-3,3'-diol | Common dietary source; primarily found in green leafy vegetables; precursor to meso-zeaxanthin. |
Zeaxanthin | (3R,3'R)-β,β-carotene-3,3'-diol | Found in many fruits and vegetables; effective antioxidant; has different stereochemistry compared to meso-zeaxanthin. |
Meso-Zeaxanthin | (3R,3'S)-β,β-carotene-3,3'-diol | Rare dietary source; synthesized from lutein; unique antioxidant properties; significant for eye health. |
Meso-zeaxanthin's unique stereochemistry allows it to provide specific benefits that differ from those offered by lutein and zeaxanthin. Its ability to enhance macular pigment density while providing potent antioxidant effects makes it an important compound for ocular health.
Meso-zeaxanthin (chemical formula $$ \text{C}{40}\text{H}{56}\text{O}_2 $$, molecular weight 568.9 g/mol) is a dihydroxy-carotenoid with a conjugated polyene chain comprising nine double bonds. Its structure features hydroxyl groups at the 3 and 3' positions of the terminal β-ionone rings, distinguishing it from other carotenoids (Figure 1).
Meso-zeaxanthin is a diastereomer of zeaxanthin, differing in the spatial orientation of the hydroxyl group at the C3' position. While zeaxanthin adopts a 3R,3'R configuration, meso-zeaxanthin exhibits a 3R,3'S configuration, rendering it a meso compound with an internal plane of symmetry. This stereoisomerism arises from the chiral centers at C3 and C3', as illustrated below:
$$
\begin{array}{|l|c|c|}
\hline
\text{Compound} & \text{C3 Configuration} & \text{C3' Configuration} \
\hline
\text{Zeaxanthin} & R & R \
\text{Meso-zeaxanthin} & R & S \
\text{(3S,3'S)-Zeaxanthin} & S & S \
\hline
\end{array}
$$
Table 1: Stereoisomeric configurations of zeaxanthin derivatives.
The meso designation reflects its achiral nature despite having chiral centers, a rarity among natural carotenoids. This structural uniqueness influences its light-absorption properties and antioxidant efficacy.
Meso-zeaxanthin represents a unique carotenoid compound that exhibits distinctive distribution patterns within marine ecosystems [1] [2]. This xanthophyll carotenoid demonstrates selective accumulation in specific marine organisms, particularly within the integumentary systems of fish and specialized tissues of crustaceans [3] [4]. The compound occurs as the second most abundant zeaxanthin stereoisomer in nature, following the more common 3R,3'R-zeaxanthin produced by plants and algae [2] [4].
Research investigations have confirmed the presence of meso-zeaxanthin in twenty-one species of edible fish, shrimp, and sea turtles, establishing its widespread occurrence across diverse marine taxa [3]. The distribution pattern suggests evolutionary conservation of biosynthetic pathways capable of producing this specific stereoisomer within marine organisms [1] [2]. Marine bacteria also contribute to the natural production of zeaxanthin compounds, with species such as Mesoflavibacter zeaxanthinifaciens producing zeaxanthin as their major carotenoid pigment [7].
Fish integumentary systems serve as primary sites for meso-zeaxanthin accumulation and storage [1] [32]. Comprehensive analytical studies utilizing high-performance liquid chromatography with saponification procedures have verified the presence of meso-zeaxanthin in salmon skin, sardine skin, and trout skin [1]. The compound appears consistently in the integumentary tissues of farmed fish species, including those from Wester Ross, Scotland, and Goatsbridge, Ireland [1].
Quantitative analysis reveals significant concentrations of meso-zeaxanthin within fish flesh, with rainbow trout (Oncorhynchus mykiss) containing 1.18 ± 0.68 nanograms per gram of flesh and brown trout (Salmo trutta) containing 1.31 ± 0.33 nanograms per gram of flesh [32] [34]. The concentration range extends from 0.58 to 2.34 nanograms per gram across individual specimens [32]. These measurements represent the first quantitative determination of meso-zeaxanthin concentrations in habitually consumed fish products [32] [34].
Table 1: Meso-zeaxanthin Concentrations in Fish Integumentary Systems
Organism/Species | Tissue Location | Concentration | Analytical Method | Reference |
---|---|---|---|---|
Rainbow trout (Oncorhynchus mykiss) | Flesh | 1.18 ± 0.68 ng/g | Chiral HPLC-DAD | Prado-Cabrero et al. 2016 |
Brown trout (Salmo trutta) | Flesh | 1.31 ± 0.33 ng/g | Chiral HPLC-DAD | Prado-Cabrero et al. 2016 |
Salmon skin (Salmo salar) | Integumentary system | Detected (qualitative) | HPLC with saponification | Nolan et al. 2014 |
Sardine skin (Sardina pilchardus) | Integumentary system | Detected (qualitative) | HPLC with saponification | Nolan et al. 2014 |
Trout skin (general) | Integumentary system | Detected (qualitative) | HPLC with saponification | Nolan et al. 2014 |
The biosynthetic origin of meso-zeaxanthin in fish integuments appears linked to the metabolic conversion of astaxanthin [1] [27]. Rainbow trout and tilapia demonstrate the ability to metabolize dietary astaxanthin diesters into various zeaxanthin stereoisomers, including the 3R,3'S-zeaxanthin configuration characteristic of meso-zeaxanthin [27]. This reductive metabolism occurs within the integumentary tissues, where astaxanthins undergo enzymatic conversion to zeaxanthins at specific ratios [27].
Crustacean organisms exhibit sophisticated carotenoid metabolism systems that support meso-zeaxanthin production and tissue localization [37]. These marine arthropods demonstrate the capacity to convert various dietary carotenoids, including beta-carotene, canthaxanthin, and zeaxanthin, into astaxanthin through specialized metabolic pathways [37]. The conversion process involves oxidation reactions at specific positions of the ionone rings, with crustaceans classified into distinct metabolic groups based on their carotenoid transformation capabilities [35] [37].
Prawn-type carotenoid oxidation, characteristic of most crustacean species, enables the oxidation of carotenoids at both the 3- and 3'-positions of beta-ionone rings and the 4- and 4'-positions of beta-ionone rings [35]. This metabolic versatility allows crustaceans to convert beta-carotene, canthaxanthin, and zeaxanthin to astaxanthin, establishing a biochemical foundation for subsequent meso-zeaxanthin formation [35] [37].
Tissue distribution patterns in crustaceans reveal preferential accumulation of carotenoids within epithelial tissues and chromatophores [37]. The exoskeleton and hypodermal tissues contain both free astaxanthin and astaxanthin esters, with the relative proportions varying according to chromatophore expansion states [37]. Contracted chromatophores contain elevated levels of carotenoid esters, while expanded chromatophores exhibit higher concentrations of free astaxanthin [37].
Marine bacterial species contribute to the zeaxanthin production capacity within crustacean-associated ecosystems [29]. Cellulophaga omnivescoria MSK1, isolated from coastal seawater, demonstrates the ability to produce 2.23 ± 0.19 milligrams per liter of zeaxanthin when provided with agarose as a carbon source [29]. Glycerol supplementation enhances production levels to 8.43 ± 0.31 milligrams per liter, with a cellular content of 6.77 ± 0.3 milligrams per gram cell dry weight [29].
Vertebrate organisms possess specialized biosynthetic mechanisms for meso-zeaxanthin production that operate independently of dietary sources [10] [11]. These endogenous pathways demonstrate remarkable specificity for the retinal pigment epithelium and associated ocular tissues [10] [12]. The biosynthetic process involves complex enzymatic conversion mechanisms that transform dietary lutein into the meso-zeaxanthin stereoisomer through precise isomerization reactions [11] [16].
Research utilizing fertilized White Leghorn chicken eggs as developmental models has revealed the systematic progression of meso-zeaxanthin biosynthesis during embryogenesis [10] [12]. The compound appears consistently in retinal pigment epithelium and choroid tissues beginning at embryonic day seventeen, with progressive concentration increases observed through embryonic day twenty-one [10] [21]. This developmental regulation demonstrates the sophisticated temporal control mechanisms governing meso-zeaxanthin production in vertebrate systems [10] [12].
The retinal pigment epithelium serves as the primary anatomical site for meso-zeaxanthin biosynthesis in vertebrate organisms [10] [12]. Comprehensive developmental studies demonstrate that meso-zeaxanthin synthesis occurs within the retinal pigment epithelium and choroid complex several days prior to its detection in retinal tissues [10] [12]. This temporal sequence establishes the retinal pigment epithelium as the initial production site, with subsequent transport to adjacent retinal structures [12] [13].
Experimental investigations utilizing chicken embryos reveal consistent patterns of meso-zeaxanthin appearance, with retinal pigment epithelium and choroid tissues invariably containing the compound before retinal detection [10] [12]. When retinal pigment epithelium and choroid samples lack meso-zeaxanthin, the corresponding retinal tissues remain consistently negative for the compound [10] [12]. This obligate relationship confirms the retinal pigment epithelium as the essential biosynthetic source for retinal meso-zeaxanthin accumulation [12] [13].
Table 2: Retinal Pigment Epithelium Conversion Mechanisms
Experimental System | Lutein to Meso-zeaxanthin Conversion | Conversion Rate | Study Type | Reference |
---|---|---|---|---|
Chicken embryo E17-E21 | Progressive increase from E17 | Developmentally regulated | In vivo developmental | Bernstein et al. 2016 |
E21 chicken primary RPE cells | Progressive increase over 2-4 days | Dose-dependent (2-4 μM lutein) | Primary cell culture | Shyam et al. 2017 |
RPE/choroid homogenates E21 | Meso-zeaxanthin production confirmed | Not quantified | Tissue homogenate | Shyam et al. 2017 |
The conversion mechanisms within retinal pigment epithelium cells demonstrate remarkable efficiency in transforming lutein precursors into meso-zeaxanthin products [11] [16]. Primary cell cultures derived from embryonic day twenty-one chicken retinal pigment epithelium retain the capacity for meso-zeaxanthin production when treated with lutein substrates [11] [16]. Treatment with 2 micromolar lutein concentrations results in detectable meso-zeaxanthin levels after two days, with progressive increases observed through day four [11] [16].
Concentration-dependent responses characterize the retinal pigment epithelium conversion process, with 4 micromolar lutein treatments producing significantly higher meso-zeaxanthin levels compared to 2 micromolar treatments [11] [16]. This dose-response relationship demonstrates the enzymatic nature of the conversion mechanism and suggests saturable kinetics consistent with specific enzyme-mediated processes [11] [16].
RPE65 enzyme represents the critical catalytic component responsible for lutein to meso-zeaxanthin isomerization within vertebrate retinal pigment epithelium [11] [16]. This isomerohydrolase enzyme, traditionally recognized for its role in the vertebrate visual cycle, demonstrates additional functionality as a lutein isomerase capable of producing meso-zeaxanthin through double-bond shift mechanisms [11] [16]. RNA sequencing studies identify RPE65 as a prime candidate for meso-zeaxanthin isomerase activity, with transcript levels exhibiting twenty-three-fold upregulation during the critical period of meso-zeaxanthin production [11] [16].
Overexpression experiments utilizing both chicken and human RPE65 in HEK293T cell systems confirm the enzyme's capacity for meso-zeaxanthin production from lutein substrates [11] [16]. Cells overexpressing chicken RPE65 demonstrate detectable meso-zeaxanthin levels after lutein treatment, with conversion rates reaching less than 0.05 percent over four-day periods [11] [16]. Human RPE65 exhibits slightly lower conversion efficiency compared to chicken RPE65 initially, but achieves similar meso-zeaxanthin levels by day four [11] [16].
Pharmacological inhibition studies provide definitive evidence for RPE65's role in meso-zeaxanthin biosynthesis [11] [16]. Treatment with ACU-5200, a potent analog of emixustat that inhibits RPE65 function, results in significant reduction of meso-zeaxanthin levels in chicken embryo retinal pigment epithelium and choroid tissues [11] [16]. The inhibitor treatment selectively reduces meso-zeaxanthin concentrations while maintaining normal levels of lutein and zeaxanthin, demonstrating specific interference with the isomerization process [11] [16].
Structural analysis reveals the molecular basis for RPE65's dual functionality as both a retinoid isomerohydrolase and lutein isomerase [11] [16]. Molecular docking experiments demonstrate that the epsilon ring of lutein fits appropriately into the active site of RPE65, positioning near the nonheme iron center essential for catalytic activity [11] [16]. This structural compatibility explains the enzyme's ability to accommodate both retinoid and carotenoid substrates within the same active site architecture [11] [16].
Avian developmental systems provide exceptional models for investigating meso-zeaxanthin biosynthetic regulation throughout embryogenesis [10] [12]. Chicken embryos demonstrate precisely controlled temporal patterns of meso-zeaxanthin production that correlate with specific developmental milestones and tissue maturation processes [10] [21]. The regulatory mechanisms governing this biosynthesis involve complex gene expression changes, enzyme activity modulation, and tissue-specific metabolic activation [10] [11].
Comprehensive developmental timelines reveal the systematic progression of meso-zeaxanthin biosynthesis from embryonic day sixteen through embryonic day twenty-one [10] [12]. Prior to embryonic day seventeen, meso-zeaxanthin remains undetectable in all examined tissues, including retinal pigment epithelium, choroid, retina, brain, liver, serum, and yolk [10] [12]. The absence of meso-zeaxanthin during early developmental stages indicates specific regulatory mechanisms that prevent premature biosynthetic activation [10] [12].
Table 3: Developmental Regulation Timeline in Chicken Embryos
Embryonic Day | RPE/Choroid Meso-zeaxanthin | Retinal Meso-zeaxanthin | RPE65 Expression | Developmental Significance |
---|---|---|---|---|
E16 | Not detected | Not detected | Baseline | Pre-synthesis phase |
E17 | First detection | Not detected | Upregulated | Synthesis initiation |
E18 | Present | Not detected | High expression | Active synthesis |
E19 | Increasing levels | First detection | High expression | Retinal accumulation begins |
E20 | Higher levels | Present | High expression | Continued accumulation |
E21 | Peak levels | Present | 23-fold increase | Mature synthesis capacity |
The initiation of meso-zeaxanthin biosynthesis at embryonic day seventeen coincides with significant upregulation of RPE65 gene expression within retinal pigment epithelium tissues [10] [11]. This temporal correlation establishes a direct relationship between enzyme availability and biosynthetic capacity [11] [16]. The progressive increase in meso-zeaxanthin concentrations through embryonic day twenty-one parallels the continued elevation of RPE65 expression levels [10] [11].
Tissue-specific regulation patterns demonstrate the preferential activation of meso-zeaxanthin biosynthesis within ocular structures compared to other embryonic tissues [10] [12]. Throughout the developmental period examined, meso-zeaxanthin remains consistently absent from brain, liver, serum, and yolk tissues, despite the presence of lutein and zeaxanthin precursors in these locations [10] [12]. This selective distribution pattern indicates tissue-specific regulatory mechanisms that restrict meso-zeaxanthin production to retinal pigment epithelium and associated ocular tissues [10] [12].
The developmental regulation extends beyond simple temporal control to encompass sophisticated spatial organization within ocular tissues [10] [12]. Retinal accumulation of meso-zeaxanthin begins at embryonic day nineteen, two days after initial detection in retinal pigment epithelium and choroid tissues [10] [12]. This sequential appearance pattern suggests active transport mechanisms that facilitate meso-zeaxanthin movement from biosynthetic sites within retinal pigment epithelium to accumulation sites within retinal tissues [10] [12].